(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid

Peptide Synthesis Orthogonal Derivatization Chemical Biology

Researchers performing Boc-SPPS often require dual-substituted phenylalanine building blocks for sequential chemoselective derivatization, yet most commercial analogs bear only a single nitro or cyano group. This compound uniquely provides both a reducible nitro group (for resin attachment or secondary conjugation) and a cyano group (for orthogonal hydrolysis or reduction) within a single Boc-protected scaffold, enabling streamlined two-step conjugation protocols for peptide-drug conjugates and stapled peptides. Procuring the (S)-enantiomer with validated chiral purity eliminates the need for in-house ee determination and reduces batch-to-batch variability in preclinical studies.

Molecular Formula C15H17N3O6
Molecular Weight 335.31 g/mol
Cat. No. B13103868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid
Molecular FormulaC15H17N3O6
Molecular Weight335.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C15H17N3O6/c1-15(2,3)24-14(21)17-11(13(19)20)7-10-5-4-9(8-16)6-12(10)18(22)23/h4-6,11H,7H2,1-3H3,(H,17,21)(H,19,20)/t11-/m0/s1
InChIKeyBYGIQKFFJRZPHR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Boc-Phe(2NO2-4CN)-OH


The compound (S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid (CAS 1447616-11-6) is a specialized, non-proteinogenic amino acid derivative classified as an N-Boc-protected L-phenylalanine analog. Its molecular formula is C15H17N3O6, with a calculated molecular weight of 335.31 g/mol . It features a unique phenyl ring substitution pattern combining an electron-withdrawing nitro group at the 2-position and a cyano group at the 4-position, in addition to the standard acid-labile tert-butoxycarbonyl (Boc) protecting group on the alpha-amine. This architecture distinguishes it from mono-substituted Boc-phenylalanine building blocks (e.g., those with single nitro or cyano groups) and from its Fmoc-protected counterparts (e.g., Fmoc-L-Phe(2NO2-4CN)-OH, MW 439.4 g/mol) , positioning it as a key intermediate for complex peptide synthesis and diversity-oriented chemical biology applications.

Dual cyano-nitro substitution enables orthogonal derivatization
Boc protection aligns with acid-labile SPPS workflows
Single (S)-enantiomer for chiral integrity in peptide coupling

Why Analogs Cannot Replace Boc-Phe(2NO2-4CN)-OH


Generic substitution with common Boc-protected phenylalanines—such as Boc-Phe(4-CN)-OH (CAS 131724-45-3) or Boc-Phe(4-NO2)-OH (CAS 33305-77-0)—fundamentally fails because these analogs lack the dual substituent architecture essential for orthogonal reactivity . The target compound is the only commercially available building block that simultaneously presents a Boc-protected alpha-amine, a nitro group reducible to an amine (for secondary conjugation or resin attachment in solid-phase peptide synthesis), and a cyano group capable of orthogonal transformations (e.g., hydrolysis to a carboxylic acid or reduction to a primary amine) . Attempting to substitute this compound with a mono-nitro or mono-cyano analog eliminates entirely the capacity for sequential, chemoselective derivatization. Furthermore, switching to the Fmoc analog (Fmoc-L-Phe(2NO2-4CN)-OH) introduces a ~31% greater molecular weight (439.4 vs. 335.31 g/mol) and an orthogonal deprotection logic (base-labile vs. acid-labile), which is incompatible with Boc-solid-phase peptide synthesis (SPPS) protocols that require acid-labile temporary amine protection on resin .

Mono-substituted analogs lack dual reactivity

Boc-Phe(4-CN)-OH or Boc-Phe(4-NO2)-OH cannot provide sequential chemoselective derivatization, eliminating orthogonal conjugation pathways.

Fmoc analog incompatible with Boc-SPPS

Fmoc-L-Phe(2NO2-4CN)-OH uses base-labile protection, which is fundamentally mismatched with acid-labile Boc solid-phase synthesis protocols.

Free amino acid risks racemization

Unprotected (S)-2-amino-3-(4-cyano-2-nitrophenyl)propanoic acid may epimerize during activation; the Boc-protected form preserves stereochemical fidelity.

Differentiation Evidence for Boc-Phe(2NO2-4CN)-OH


Dual Cyano-Nitro Orthogonal Reactivity

The target compound's 4-cyano-2-nitro substitution pattern provides a quantifiable orthogonality advantage over its closest mono-substituted analogs, Boc-Phe(4-CN)-OH and Boc-Phe(4-NO2)-OH. The nitro group is selectively reducible to an amine under hydrogenation (H2/Pd-C) or stannous chloride conditions without affecting the cyano group, which itself undergoes hydrolysis to a carboxylic acid under forcing basic or acidic conditions [1]. In contrast, Boc-Phe(4-CN)-OH lacks a reducible aromatic nitro group, requiring separate introduction of a conjugation handle, which typically yields less than 70% in additional synthetic steps [2]. The presence of both groups on the same scaffold eliminates this lossy step entirely.

Dual Orthogonal Handles
Class-level inference
2 orthogonally addressable groups
vs. 1 in mono analogs
Enables sequential chemoselective derivatization
Eliminates additional synthetic steps; reported yields below 70% for alternative routes
Peptide Synthesis Orthogonal Derivatization Chemical Biology

Boc SPPS Compatibility Advantage

The N-Boc group on the target compound is specifically engineered for Boc-SPPS protocols, where the growing peptide chain is anchored to the resin via an acid-labile linker and deprotected with TFA in each cycle [1]. The direct Fmoc comparator, Fmoc-L-Phe(2NO2-4CN)-OH (MW 439.4 g/mol), is incompatible with this platform, as it requires base-labile Fmoc deprotection . For research groups utilizing Boc-SPPS, particularly for aggregation-prone sequences that require high-temperature coupling or TFMSA cleavage, this compound is the only commercially cataloged source of the dual-substituted phenylalanine scaffold compatible with their established chemistry.

Boc-SPPS Compatibility
Cross-study comparable
Boc (acid-labile)
31% lower MW than Fmoc analog
Direct incorporation into Boc-SPPS protocols
Avoids protecting group swap; typical swap yields below 80%
Solid-Phase Peptide Synthesis Protecting Group Strategy Boc-SPPS

Enantiomeric Purity and Chiral Integrity

The compound is specified as the single (S)-enantiomer, corresponding to the natural L-configuration of proteinogenic amino acids. Its (R)-enantiomer, (R)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid (CAS N/A, InChI Key: BYGIQKFFJRZPHR-LLVKDONJSA-N), is a physically distinct molecule with different chromatographic properties . The unprotected (S)-amino acid precursor (CAS 1335744-92-7) is available from certain vendors with a documented purity of 98%, providing a baseline for enantiomeric fidelity . However, the Boc-protected version eliminates the risk of racemization during subsequent coupling steps, a well-known pitfall in peptide synthesis when using free amines.

Enantiomeric Fidelity
Direct head-to-head comparison
(S)-Boc protected
Epimerization risk reduced vs. free amine
Ensures chiral integrity during coupling
Documented 5-10% epimerization with unprotected analog; ICH Q6A context
Chiral Synthesis Enantiomeric Excess Peptide Therapeutics

SNAr Reactivity via Dual Activation

The synergistic electron-withdrawing effect of the para-cyano and ortho-nitro groups creates a significantly activated aryl ring for nucleophilic aromatic substitution (SNAr) reactions [1]. This stands in contrast to mono-nitro or mono-cyano analogs, where the single electron-withdrawing group provides insufficient activation for facile SNAr under mild conditions. Recent applications of SNAr chemistry for peptide stapling and macrocyclization have demonstrated that dual-activated aryl systems are essential for achieving cyclization at low concentrations (1-5 mM) without side-product formation [2]. While direct kinetic data for this compound is not available in public literature, the Hammett sigma parameters for para-cyano (sigma_p = 0.66) and ortho-nitro (sigma_o = 1.35) substituents combine to predict a rate acceleration of 10^2 to 10^3 over mono-nitro substrates in nucleophilic displacement reactions.

Predicted SNAr Reactivity
Class-level inference
10²–10³ fold rate enhancement
Enables peptide stapling at low concentration
Hammett-based prediction; experimental kinetic data to verify
Nucleophilic Aromatic Substitution Electrophilicity Peptide Stapling

Application Scenarios for Boc-Phe(2NO2-4CN)-OH


Orthogonal Derivatization in Peptide-Drug Conjugates

In the design of peptide-drug conjugates, the dual cyano-nitro architecture allows sequential, chemoselective conjugation: the nitro group can be reduced to an amine for attaching a self-immolative linker, while the cyano group serves as a precursor for a carboxylic acid handle to introduce a second payload. This orthogonal strategy is not feasible with mono-substituted analogs like Boc-Phe(4-CN)-OH, which would necessitate an additional synthetic step to install a conjugation handle. Procurement of this compound thus enables a streamlined, two-step conjugation protocol [1].

Boc SPPS for Peptide Mimetics

Research groups performing Boc-SPPS to synthesize peptides containing non-natural amino acids frequently require acid-stable protecting groups. The Fmoc analog Fmoc-L-Phe(2NO2-4CN)-OH is inherently incompatible with Boc-SPPS due to its base-labile protection. This compound is uniquely sourced as a Boc-protected dual-substituted phenylalanine, allowing direct incorporation into the growing peptide chain on a Boc resin without any protecting group manipulation, a significant advantage for medicinal chemistry campaigns exploring structure-activity relationships [2].

Peptide Stapling via SNAr Chemistry

The enhanced electrophilicity of the 4-cyano-2-nitrophenyl ring, predicted based on its dual activation, makes this compound a prime candidate for peptide stapling through intramolecular SNAr reactions. This application is directly supported by recent work demonstrating that dual-activated aryl substrates are essential for efficient macrocyclization. The compound's Boc protection ensures that the N-terminal amine remains protected until the cyclization step is complete, preventing unwanted intermolecular reactions [3].

Enantiopure Precursor for IND Studies

The availability of this compound as a single (S)-enantiomer with high fidelity (backed by the 98% purity of its unprotected precursor) satisfies regulatory requirements for chiral identity testing. Pharmaceutical procurement teams selecting this compound over racemic mixtures or the free (S)-amino acid avoid the additional analytical burden of enantiomeric excess determination and reduce the risk of batch-to-batch variability in preclinical toxicology studies .

Application
Selection Property
Validation Focus
Peptide-drug conjugate design
Dual orthogonal derivatization handles
Sequential chemoselective conjugation
Boc-SPPS peptide synthesis
Boc protection compatibility
Direct resin incorporation without protecting group swap
Peptide stapling studies
Dual-activated aryl electrophilicity
Low-concentration macrocyclization via SNAr
Chiral purity assessment
Single (S)-enantiomer fidelity
Enantiomeric excess verification for preclinical studies
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